molecular formula C10H19BrO B15326899 ((2-(Bromomethyl)-3-methylbutoxy)methyl)cyclopropane

((2-(Bromomethyl)-3-methylbutoxy)methyl)cyclopropane

Cat. No.: B15326899
M. Wt: 235.16 g/mol
InChI Key: VBLPKRCAYNLQRQ-UHFFFAOYSA-N
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Description

((2-(Bromomethyl)-3-methylbutoxy)methyl)cyclopropane (CAS 1495650-88-8) is a high-purity chemical intermediate of significant interest in organic and medicinal chemistry research . The compound features both a reactive bromomethyl group and a cyclopropane ring, a combination that is highly valuable for synthetic applications . Cyclopropane rings are three-membered carbon rings known for their high angle strain, which makes them fascinating synthetic targets and imparts unique conformational properties when incorporated into larger molecules . The strained ring can be generated via cyclopropanation reactions, such as the addition of carbenes or carbenoids to alkenes . In this molecule, the bromomethyl moiety serves as an excellent handle for further functionalization, allowing researchers to readily incorporate the cyclopropyl-containing scaffold into more complex structures through various coupling or substitution reactions . This makes it a crucial building block for developing novel compounds, including potential pharmaceuticals and agrochemicals. The compound has a molecular formula of C10H19BrO and a molecular weight of 235.16 g/mol . It is characterized by the SMILES string CC(C)C(CBr)COCC1CC1 . Researchers should note that this product is labeled with the GHS07 pictogram and carries the signal word "Warning" due to potential hazards, including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation . Appropriate personal protective equipment and handling in a well-ventilated area are required . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

[2-(bromomethyl)-3-methylbutoxy]methylcyclopropane

InChI

InChI=1S/C10H19BrO/c1-8(2)10(5-11)7-12-6-9-3-4-9/h8-10H,3-7H2,1-2H3

InChI Key

VBLPKRCAYNLQRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(COCC1CC1)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2-(Bromomethyl)-3-methylbutoxy)methyl)cyclopropane can be achieved through several synthetic routes. One common method involves the reaction of cyclopropane with a bromomethylating agent in the presence of a base. The reaction conditions typically include:

    Reagents: Cyclopropane, bromomethylating agent (e.g., bromomethyl acetate), base (e.g., sodium hydroxide)

    Solvent: Anhydrous ether or dichloromethane

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

((2-(Bromomethyl)-3-methylbutoxy)methyl)cyclopropane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Substituted cyclopropane derivatives

    Oxidation: Alcohols or carboxylic acids

    Reduction: Methyl-substituted cyclopropane

Scientific Research Applications

((2-(Bromomethyl)-3-methylbutoxy)methyl)cyclopropane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ((2-(Bromomethyl)-3-methylbutoxy)methyl)cyclopropane involves its interaction with molecular targets through various pathways. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The cyclopropane ring can participate in ring-opening reactions, contributing to the compound’s reactivity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below contrasts ((2-(Bromomethyl)-3-methylbutoxy)methyl)cyclopropane with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
This compound Likely C9H17BrO* ~212.12* Bromomethyl, 3-methylbutoxy, cyclopropane High electrophilicity due to Br; strained cyclopropane enhances reactivity Inferred
[(3-Bromo-2-methylpropoxy)methyl]cyclopropane C8H15BrO 207.11 Bromo, methylpropoxy, cyclopropane H-bond acceptor: 1; Hydrophobic interactions dominate in receptor binding
2-(3-Methylbutoxy)-N-[2-(3-methylbutoxy)ethyl]ethanamine C12H27NO2 217.35 3-methylbutoxy, amine Moderate binding energy (–3.0 kcal/mol); hydrophobic interactions with 3 residues
Presqualene pyrophosphate C30H49O7P2 580.63 Cyclopropane, farnesyl chains, pyrophosphate Biosynthetic intermediate; cyclopropane stability critical for squalene formation

*Estimated based on structural analogy to [(3-Bromo-2-methylpropoxy)methyl]cyclopropane .

Functional and Reactivity Differences

  • Bromine vs. Non-Brominated Derivatives: Brominated cyclopropanes (e.g., the target compound and [(3-Bromo-2-methylpropoxy)methyl]cyclopropane) exhibit higher molecular weights and enhanced electrophilicity compared to non-brominated analogs like 2-(3-methylbutoxy)-N-[2-(3-methylbutoxy)ethyl]ethanamine. The bromine atom facilitates nucleophilic substitutions, whereas non-brominated ethers rely on weaker van der Waals or hydrophobic interactions .
  • Cyclopropane Stability :
    Cyclopropane rings, as seen in presqualene pyrophosphate, introduce significant ring strain, increasing reactivity. However, in biosynthetic contexts (e.g., squalene formation), this strain is strategically exploited for controlled rearrangements . In contrast, the target compound’s cyclopropane may serve as a rigid scaffold for synthetic applications.

  • Binding Affinities: Hydrophobic interactions dominate for compounds with bulky alkyl chains (e.g., 3-methylbutoxy groups). The brominated cyclopropane derivatives may exhibit weaker receptor binding compared to polar compounds like tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate (–4.5 kcal/mol ), as bromine’s electronegativity could disrupt non-covalent interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ((2-(Bromomethyl)-3-methylbutoxy)methyl)cyclopropane, and how can intermediates be characterized?

  • Methodology : A common approach involves alkylation of cyclopropane derivatives with brominated precursors. For example, cyclopropane rings can be functionalized via nucleophilic substitution using bromomethyl ether intermediates. Key steps include:

  • Synthesis of the bromomethyl ether intermediate (e.g., 3-bromo-2-methylpropanol derivatives) via bromination of alcohol precursors using PBr₃ or HBr .
  • Cyclopropane ring formation via Simmons–Smith reactions or via carbene insertion, followed by etherification .
    • Characterization : Use ¹H NMR to confirm cyclopropane proton environments (δ ~0.5–1.5 ppm for cyclopropane CH₂ groups) and bromomethyl signals (δ ~3.5–4.0 ppm). GC-MS can verify purity and molecular weight .

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